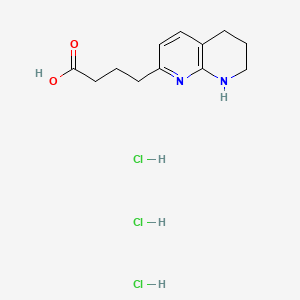
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride, can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble Ir catalyst under air atmosphere . Another method includes the alkylation of 2-methylnaphthyridine with ®-N-Boc-3-(iodomethyl)-pyrrolidine, followed by an asymmetric Rh-catalyzed addition of an arylboronic acid to a 4-(N-pyrrolidinyl)crotonate ester .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce tetrahydronaphthyridines .
Applications De Recherche Scientifique
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been found to have high affinity for αvβ6 integrin, a protein involved in cell adhesion and signaling . The compound’s binding to this integrin can modulate various cellular processes, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine: Another compound in the same class with similar biological activities.
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid: A structurally related compound with potential therapeutic applications.
Uniqueness
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride is unique due to its specific structure, which allows for high affinity binding to αvβ6 integrin and other molecular targets. This specificity makes it a valuable compound for targeted therapeutic applications and advanced material development .
Propriétés
Formule moléculaire |
C12H19Cl3N2O2 |
|---|---|
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid;trihydrochloride |
InChI |
InChI=1S/C12H16N2O2.3ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;;;/h6-7H,1-5,8H2,(H,13,14)(H,15,16);3*1H |
Clé InChI |
TZZIHCWRJJDSGL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(NC1)N=C(C=C2)CCCC(=O)O.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















